

Dibenzyl hydrazodicarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzyl hydrazodicarboxylate*

Cat. No.: *B1266557*

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An In-Depth Technical Guide to **Dibenzyl Hydrazodicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl hydrazodicarboxylate, also known as N,N'-bis(benzyloxycarbonyl)hydrazine, is a stable, crystalline organic compound. It serves as a crucial precursor in the synthesis of dibenzyl azodicarboxylate (DBAD), a reagent widely employed in organic chemistry, most notably in the Mitsunobu reaction for the stereospecific conversion of alcohols.^[1] Its robust structure and defined reactivity make it a valuable building block in the development of complex molecules, including those with pharmaceutical applications. This guide provides a comprehensive overview of its molecular properties, detailed experimental protocols for its synthesis and conversion, and logical workflows to illustrate these chemical transformations.

Core Molecular and Physical Properties

The fundamental properties of **dibenzyl hydrazodicarboxylate** are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₄	[2] [3]
Molecular Weight	300.31 g/mol	[3] [4]
CAS Number	5394-50-3	[2] [4]
Appearance	White solid	[5]
Melting Point	104-105.5 °C	[2]
Boiling Point	462.4 °C at 760 mmHg	[2]
Density	1.248 g/cm ³	[2]
Flash Point	233.5 °C	[2]
Refractive Index	1.582	[2]

Spectroscopic Data Summary

Spectroscopic analysis is critical for the verification and characterization of **dibenzyl hydrazodicarboxylate**. The following table outlines its key spectral features.

Spectroscopy	Characteristic Peaks	Reference
^1H NMR	(400 MHz, CD_3CN): δ 7.64 - 7.25 (m, 10H, Ar-H), 7.06 (br, 2H, N-H), 5.12 (s, 4H, CH_2)	[5]
^{13}C NMR	(101 MHz, CD_3CN): δ 157.5 (C=O), 137.5 (Ar-C), 129.5 (Ar-CH), 129.1 (Ar-CH), 128.9 (Ar-CH), 67.9 (CH_2)	[5]
IR	$\sim 3300\text{ cm}^{-1}$ (N-H stretch), $\sim 3100\text{-}3000\text{ cm}^{-1}$ (Aromatic C-H stretch), $\sim 2950\text{ cm}^{-1}$ (Aliphatic C-H stretch), $\sim 1700\text{-}1730\text{ cm}^{-1}$ (C=O stretch, strong), $\sim 1600, 1495\text{ cm}^{-1}$ (C=C aromatic ring stretch)	[6][7]

Experimental Protocols

Detailed methodologies for the synthesis of **dibenzyl hydrazodicarboxylate** and its subsequent oxidation to dibenzyl azodicarboxylate are provided below. These protocols are designed for laboratory-scale synthesis.

Protocol 1: Synthesis of Dibenzyl Hydrazodicarboxylate

This protocol is based on the reaction of benzyl chloroformate with hydrazine hydrate.

Materials and Reagents:

- Benzyl chloroformate
- Hydrazine hydrate
- Sodium carbonate (Na_2CO_3)
- Dichloromethane (DCM)

- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve sodium carbonate in deionized water. Cool the solution to 0 °C in an ice bath with stirring.
- **Addition of Hydrazine:** Slowly add hydrazine hydrate to the cold sodium carbonate solution.
- **Addition of Benzyl Chloroformate:** Dissolve benzyl chloroformate in dichloromethane. Add this solution dropwise to the stirring aqueous mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude white solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure dibenzyl hydrazine-1,2-dicarboxylate.

Protocol 2: Oxidation to Dibenzyl Azodicarboxylate (DBAD)

This protocol describes the efficient oxidation of **dibenzyl hydrazodicarboxylate** to DBAD using [bis(acetoxy)iodo]benzene (PIDA).^[8]

Materials and Reagents:

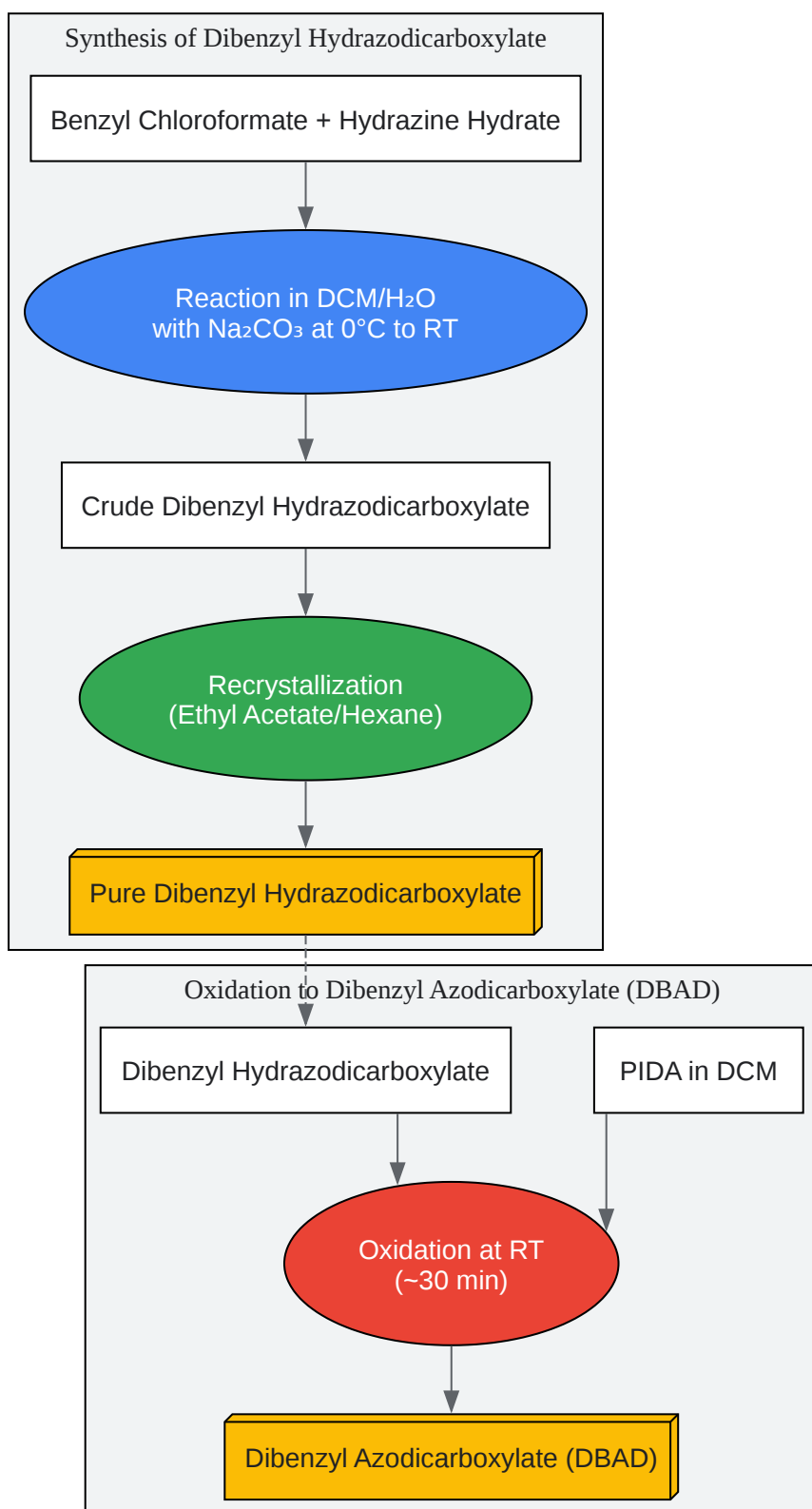
- Dibenzyl hydrazine-1,2-dicarboxylate (from Protocol 1)
- [Bis(acetoxy)iodo]benzene (PIDA)
- Dichloromethane (DCM)
- Standard laboratory glassware
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** Dissolve dibenzyl hydrazine-1,2-dicarboxylate in dichloromethane in a round-bottom flask at room temperature.
- **Addition of Oxidant:** Add PIDA to the solution in one portion with vigorous stirring.
- **Reaction:** Continue stirring the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 30 minutes.^[8]
- **Work-up:** Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude DBAD as an orange crystalline powder.^[9]
- **Purification:** Further purification can be achieved by column chromatography on silica gel if necessary, though the crude product is often of high purity (e.g., 97% yield reported).^[8]

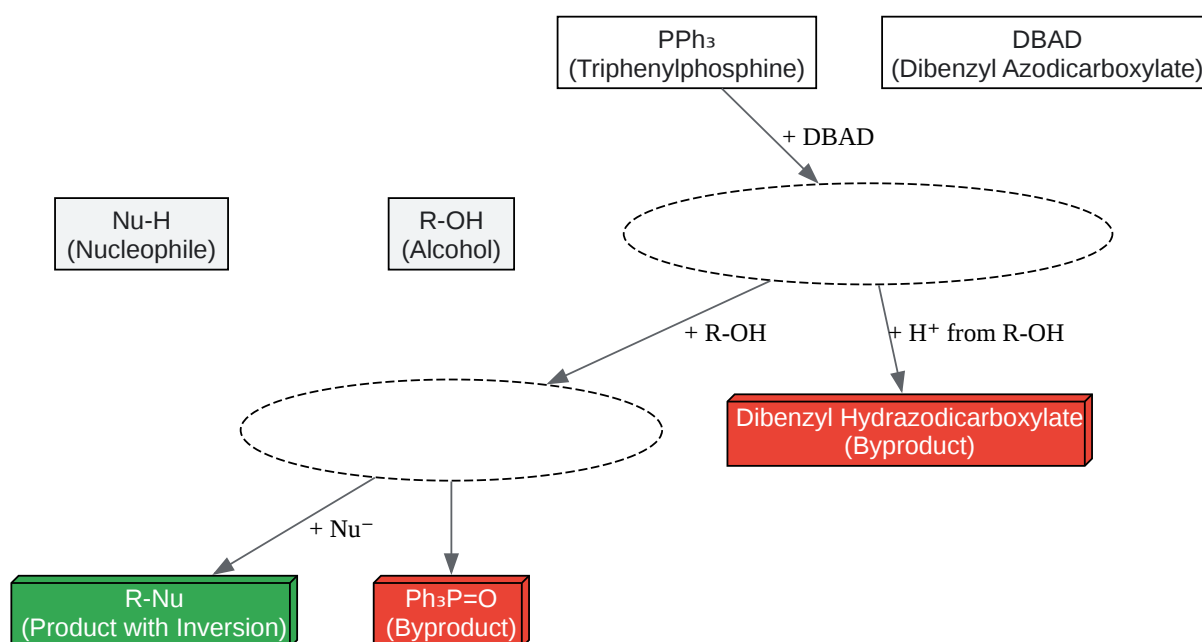
Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate the synthetic pathway and a key reaction involving the derivative of **dibenzyl hydrazodicarboxylate**.



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Caption: Synthetic workflow from starting materials to pure **dibenzyl hydrazodicarboxylate** and its subsequent oxidation to DBAD.



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Caption: Simplified logical pathway of the Mitsunobu reaction highlighting the role of DBAD.

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- To cite this document: BenchChem. [Dibenzyl hydrazodicarboxylate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266557#dibenzyl-hydrazodicarboxylate-molecular-weight-and-formula>]

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